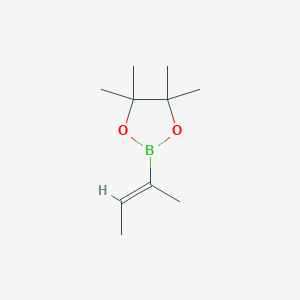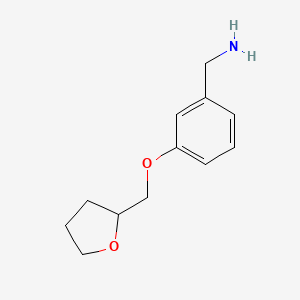![molecular formula C12H11Cl2NO3 B3167326 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 919016-51-6](/img/structure/B3167326.png)
1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring with one nitrogen atom, and is widely used by medicinal chemists to create compounds for treating human diseases .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, properties such as solubility, melting point, and boiling point can vary widely among different pyrrolidine derivatives .Scientific Research Applications
Environmental Impact and Wastewater Treatment
Studies have investigated the environmental impact and treatment options for wastewater produced by industries, including the pesticide industry, which generates high-strength wastewater containing a range of toxic pollutants. These studies highlight the effectiveness of biological processes and granular activated carbon in removing toxic compounds from wastewater, potentially creating high-quality effluent suitable for discharge or further use (Goodwin et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibition of biocatalysts by carboxylic acids, including the impact on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, reveals the dual role of carboxylic acids as both valuable biorenewable chemicals and microbial inhibitors. This highlights the need for metabolic engineering strategies to enhance microbial tolerance to these compounds for improved industrial performance (Jarboe et al., 2013).
Sorption of Herbicides to Soil and Organic Matter
Research focusing on the sorption of phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), to soil, organic matter, and minerals provides insights into how these compounds interact with environmental matrices. Understanding the sorption processes is crucial for assessing the environmental fate and mobility of such compounds, which can inform strategies for mitigating their impact on ecosystems (Werner et al., 2012).
Reactive Extraction of Carboxylic Acids
The review on the reactive extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids discusses efficient methods for carboxylic acid separation. This is particularly relevant for the recovery of carboxylic acids produced through fermentation processes, highlighting the potential for environmentally friendly and economically viable separation technologies (Djas & Henczka, 2018).
Treatment of Organic Pollutants with Oxidoreductive Enzymes
A review on the use of oxidoreductive enzymes, in conjunction with redox mediators, for the remediation of various organic pollutants presents an innovative approach to treating industrial wastewater. This enzymatic method shows promise for the efficient degradation of recalcitrant compounds, offering a potential pathway for the environmentally sustainable treatment of pollutants (Husain & Husain, 2007).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-9-2-1-7(3-10(9)14)5-15-6-8(12(17)18)4-11(15)16/h1-3,8H,4-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQQYWCDOVFAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate](/img/structure/B3167264.png)
![1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3167267.png)





![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)

